molecular formula C13H10ClN3O2 B14794845 3-(2-Chloropyrimidin-4-yl)-4-phenyl-1,3-oxazolidin-2-one

3-(2-Chloropyrimidin-4-yl)-4-phenyl-1,3-oxazolidin-2-one

Cat. No.: B14794845
M. Wt: 275.69 g/mol
InChI Key: NWHBYLZBPGSARH-UHFFFAOYSA-N
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Description

®-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of synthetic antibiotics that inhibit protein synthesis in bacteria. This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and a phenyl group attached to the oxazolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one typically involves the following steps:

    Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.

    Introduction of the pyrimidine ring: The pyrimidine ring can be introduced through a nucleophilic substitution reaction with a suitable pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl group or the oxazolidinone ring.

    Reduction: Reduction reactions could target the pyrimidine ring or the oxazolidinone ring.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a chiral building block for the synthesis of more complex molecules.

    Biology: As a potential antimicrobial agent due to its oxazolidinone core.

    Medicine: As a lead compound for the development of new antibiotics.

    Industry: In the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one would likely involve inhibition of bacterial protein synthesis. This could be achieved through binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis. The exact molecular targets and pathways would depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: A more potent oxazolidinone derivative with improved pharmacokinetic properties.

Uniqueness

®-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a chiral center. This could result in distinct biological activity and pharmacokinetic properties compared to other oxazolidinones.

Properties

IUPAC Name

3-(2-chloropyrimidin-4-yl)-4-phenyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c14-12-15-7-6-11(16-12)17-10(8-19-13(17)18)9-4-2-1-3-5-9/h1-7,10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHBYLZBPGSARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C2=NC(=NC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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